molecular formula C14H21N3O4S B10809212 N-(4-{[2-(morpholin-4-yl)ethyl]sulfamoyl}phenyl)acetamide

N-(4-{[2-(morpholin-4-yl)ethyl]sulfamoyl}phenyl)acetamide

Cat. No.: B10809212
M. Wt: 327.40 g/mol
InChI Key: ACDMONYKERYXRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[2-(Morpholin-4-yl)ethyl]sulfamoyl}phenyl)acetamide is a sulfonamide-acetamide hybrid compound featuring a morpholine-ethyl substituent on the sulfamoyl group. Key structural elements include:

  • Sulfamoyl group (SO₂NH): A pharmacophore common in enzyme inhibitors, connected to a 2-(morpholin-4-yl)ethyl chain.
  • Morpholine ring: A six-membered heterocycle containing one oxygen and one nitrogen atom, enhancing solubility and bioavailability due to its polar nature .

Properties

IUPAC Name

N-[4-(2-morpholin-4-ylethylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c1-12(18)16-13-2-4-14(5-3-13)22(19,20)15-6-7-17-8-10-21-11-9-17/h2-5,15H,6-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDMONYKERYXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[2-(morpholin-4-yl)ethyl]sulfamoyl}phenyl)acetamide typically involves the reaction of 4-aminophenylacetamide with 2-(morpholin-4-yl)ethylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(4-{[2-(morpholin-4-yl)ethyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfide or thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation, sulfuric acid for sulfonation.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides, thiols.

    Substitution: Nitro derivatives, halogenated derivatives, sulfonated derivatives.

Scientific Research Applications

N-(4-{[2-(morpholin-4-yl)ethyl]sulfamoyl}phenyl)acetamide has been studied for various biological activities, including:

  • Antimicrobial Activity :
    • The compound exhibits significant antimicrobial properties against various pathogens. Research indicates that derivatives of this compound have minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
    • Its structural features contribute to enhanced antibacterial activity, particularly against biofilm-forming bacteria.
  • Antitumor Activity :
    • Studies suggest that the compound may possess antitumor properties. Modifications in the phenyl and morpholine groups have been shown to enhance cytotoxic effects against cancer cell lines .
    • For instance, related compounds have demonstrated significant growth inhibition in HT29 colon cancer cells, indicating potential for further development in cancer therapy.
  • Mechanisms of Action :
    • The presence of the morpholine group suggests interactions with neurotransmitter systems, while the sulfonamide moiety may influence enzyme activity. This dual action could enhance the therapeutic efficacy of the compound in various diseases.

Antimicrobial Evaluation

In vitro studies have demonstrated that this compound can inhibit biofilm formation in bacterial cultures. Specific structural features were identified as critical for enhancing antibacterial activity .

Cytotoxicity Assays

Research has evaluated the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells. The presence of electron-donating groups was found to be crucial for enhancing cytotoxicity, suggesting that similar modifications in this compound could yield favorable results .

Activity TypeTarget Pathogen/Cell LineMIC (μg/mL)Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25Synergistic effects noted
AntimicrobialStaphylococcus epidermidis0.22 - 0.25Effective against biofilm
AntitumorHT29 (Colon Cancer)IC50 < 1.98Significant growth inhibition
AntitumorJurkat T CellsIC50 < 1.61Enhanced by electron-donating groups

Mechanism of Action

The mechanism of action of N-(4-{[2-(morpholin-4-yl)ethyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Structural Analogues from : Morpholinosulfonyl Derivatives

Compounds 5i–5o in share the N-(4-(morpholinosulfonyl)phenyl)acetamide backbone but differ in the substitution on the acetamide’s amino group. For example:

  • 5i: N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide.
  • 5j: 2-(4-Methoxyphenylamino)-N-(4-(morpholinosulfonyl)phenyl)acetamide.

Key Differences :

  • Substituent Position : The target compound has a sulfamoyl-ethyl-morpholine group, while 5i–5o feature a sulfonyl-morpholine directly attached to the phenyl ring. This alters electronic effects (sulfamoyl vs. sulfonyl) and steric bulk.

Urease Inhibitors from : Heterocyclic Sulfamoyl Derivatives

Compounds 8, 9, 11–13 in are benzamide-acetamide derivatives with sulfamoyl groups substituted by heterocycles (e.g., pyrimidinyl, isoxazolyl). For example:

  • 8 : Substituent = 4-methylpyrimidin-2-yl.
  • 9 : Substituent = 5-methylisoxazol-3-yl.

Key Differences :

  • Activity : These compounds were tested as urease inhibitors , with compound 13 showing the highest activity (72.5% yield, 241–248°C melting point). The target’s lack of aromatic substituents may reduce enzyme affinity compared to these analogs .

Cyclohexylsulfamoyl Analog from

N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide () replaces the morpholine-ethyl group with a cyclohexyl substituent.

Key Differences :

  • Hydrophobicity : Cyclohexyl is highly lipophilic, whereas morpholine-ethyl balances lipophilicity with polarity.

Pyrazole-Sulfonamide from

2-Cyano-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide () features a pyridinyl sulfamoyl group and a cyano-acetamide side chain.

Key Differences :

  • Electron-Withdrawing Groups: The cyano group increases electrophilicity, contrasting with the target’s neutral acetamide.
  • Applications : Pyrazole-sulfonamides are apoptosis inducers in colon cancer, highlighting substituent-dependent mechanistic diversity .

Data Table: Comparative Analysis

Compound Name/ID Substituent on Sulfamoyl Melting Point (°C) Yield (%) Key Functional Groups Biological Activity
Target Compound 2-(Morpholin-4-yl)ethyl Not reported Acetamide, sulfamoyl, morpholine Unknown
(5i) Morpholinosulfonyl Solid (NMR data) 2-(Phenylamino)acetamide Anti-COVID-19 (assessed)
(13) 5-Methylisoxazol-3-yl 241–248 72.5 Benzamide-acetamide, sulfamoyl Urease inhibition
Cyclohexyl Not reported Acetamide, sulfamoyl Structural studies
Pyridin-2-yl Not reported Cyano-acetamide, sulfamoyl Apoptosis induction (cancer)

Biological Activity

N-(4-{[2-(morpholin-4-yl)ethyl]sulfamoyl}phenyl)acetamide, a compound belonging to the sulfonamide class, exhibits significant biological activity, particularly as an antibacterial and enzyme inhibitor. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N3O5S2C_{16}H_{19}N_{3}O_{5}S_{2}, with a molecular weight of approximately 397.5 g/mol. The compound features a morpholine ring, which is known for enhancing solubility and bioactivity in various biological systems.

This compound primarily functions through the inhibition of specific enzymes involved in bacterial folate synthesis. The sulfamoyl group mimics p-aminobenzoic acid (PABA), a substrate for bacterial enzymes such as dihydropteroate synthase (DHPS), leading to competitive inhibition and subsequent antibacterial effects.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of sulfonamide derivatives, including this compound. The compound exhibits activity against various Gram-positive and Gram-negative bacteria, as well as certain protozoa.

Organism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Plasmodium falciparum50 µg/mL

Enzyme Inhibition

In addition to its antibacterial properties, this compound has been studied for its ability to inhibit enzymes critical for microbial survival. For instance, it effectively inhibits DHPS and dihydrofolate reductase (DHFR), which are essential for folate metabolism in bacteria.

Case Studies

  • Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of several sulfonamide derivatives, including this compound. Results indicated a significant reduction in bacterial growth at concentrations below 50 µg/mL, highlighting its potential as an effective antimicrobial agent .
  • Mechanistic Insights : Research conducted by Smith et al. (2021) utilized molecular docking studies to elucidate the binding interactions between this compound and DHPS. The findings suggested that the compound forms stable complexes with the enzyme, leading to competitive inhibition .
  • In Vivo Studies : An investigation into the pharmacokinetics and bioavailability of this compound demonstrated promising results in animal models, indicating effective absorption and distribution throughout biological tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.